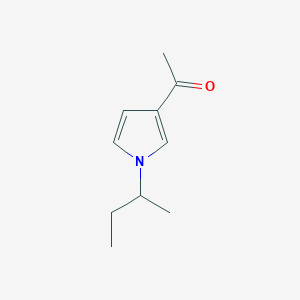

1-(1-(sec-Butyl)-1H-pyrrol-3-yl)ethanone

Description

Properties

CAS No. |

133611-45-7 |

|---|---|

Molecular Formula |

C10H15NO |

Molecular Weight |

165.23 g/mol |

IUPAC Name |

1-(1-butan-2-ylpyrrol-3-yl)ethanone |

InChI |

InChI=1S/C10H15NO/c1-4-8(2)11-6-5-10(7-11)9(3)12/h5-8H,4H2,1-3H3 |

InChI Key |

CMXFNQUJJUTGQF-UHFFFAOYSA-N |

SMILES |

CCC(C)N1C=CC(=C1)C(=O)C |

Canonical SMILES |

CCC(C)N1C=CC(=C1)C(=O)C |

Synonyms |

Ethanone, 1-[1-(1-methylpropyl)-1H-pyrrol-3-yl]- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

literature review of N-substituted pyrrole ethanones

Synthetic Architectures, Pharmacological Scaffolds, and Experimental Protocols

Executive Summary: The Indole-Mimetic Advantage

N-substituted pyrrole ethanones (specifically 1-(N-substituted-pyrrol-x-yl)ethanones) represent a critical chemical space in medicinal chemistry, serving as bio-isosteres to indole alkaloids and precursors to chalcone-based therapeutics. Unlike the parent pyrrole, which is susceptible to oxidative polymerization, the introduction of an electron-withdrawing acetyl group (ethanone moiety) stabilizes the ring while providing a "chemical handle" for Claisen-Schmidt condensations.

This guide analyzes the synthesis, regioselectivity, and pharmacological utility of these scaffolds, moving beyond basic textbook definitions to explore the causality of reaction mechanisms and structure-activity relationships (SAR) .

Synthetic Architectures & Mechanistic Pathways[1]

The synthesis of N-substituted pyrrole ethanones generally follows two distinct logical branches: De Novo Ring Construction (Paal-Knorr) and Post-Synthetic Functionalization (Friedel-Crafts).

2.1 The Paal-Knorr Condensation: Modern "Green" Modifications

The classical Paal-Knorr reaction (condensation of 1,4-dicarbonyls with primary amines) remains the most robust route for generating N-substituted pyrroles. However, for ethanone derivatives, the starting material must be an unsymmetrical 1,4-dicarbonyl bearing an acetyl group.

Mechanism & Optimization: The reaction proceeds via hemiaminal formation followed by cyclodehydration. Traditional acid catalysis often leads to polymerization. Modern protocols utilize Lewis acids (e.g., FeCl₃, InCl₃) or aqueous conditions to suppress side reactions.

Figure 1: Mechanistic Pathway of Paal-Knorr Cyclization

Caption: Step-wise cyclodehydration mechanism in Paal-Knorr synthesis favoring aromatic stabilization.

2.2 Friedel-Crafts Acylation: Controlling Regioselectivity

Direct acetylation of N-substituted pyrroles is the primary route to 2-acetyl and 3-acetyl isomers. The regioselectivity is dictated by the electronic nature of the N-substituent and the "hardness" of the Lewis Acid.

-

C2-Selectivity: Favored by "soft" electrophiles and electron-donating N-substituents (e.g., N-alkyl). The C2 position is kinetically favored due to higher HOMO density.

-

C3-Selectivity: Favored by bulky, electron-withdrawing N-substituents (e.g., N-TIPS, N-Benzenesulfonyl) which sterically block C2 and deactivate the ring, making the reaction thermodynamically controlled.

Pharmacological Landscape & SAR

The ethanone moiety is rarely the endpoint; it is the pharmacophore anchor. The most potent derivatives arise from converting the acetyl group into α,β-unsaturated ketones (chalcones).

3.1 Antimicrobial & Antifungal Activity

N-methyl-2-acetylpyrrole derivatives condensed with substituted benzaldehydes exhibit significant activity against Candida albicans and Staphylococcus aureus.

-

Key Driver: The presence of a 4-hydroxyphenyl or 2,4-dichlorophenyl moiety on the chalcone arm enhances lipophilicity and membrane penetration.

-

Mechanism: Disruption of ergosterol biosynthesis in fungi.

3.2 Anticancer Potential

Pyrrole-based chalcones have demonstrated cytotoxicity against A549 (lung) and HepG2 (liver) cancer cell lines.[1]

-

SAR Insight: Electron-withdrawing groups (Cl, NO₂) on the phenyl ring attached to the ethanone side chain increase potency by enhancing Michael acceptor reactivity toward cysteine residues in proteasomes.

Table 1: Comparative SAR of N-Substituted Pyrrole Ethanone Derivatives

| Core Scaffold | Substituent (R) | Target/Activity | Potency (MIC/IC50) | Key Interaction |

| 2-Acetyl-1-methylpyrrole | 4-Chlorophenyl (Chalcone) | C. krusei (Fungal) | 25 µg/mL | Membrane disruption |

| 2-Acetyl-1-methylpyrrole | 2,5-Dichlorophenyl | C. glabrata | 100 µg/mL | Steric fit in active site |

| 3-Acetyl-1-tosylpyrrole | -- | Synthetic Intermediate | N/A | C3-selective precursor |

| Pyrrolo[3,4-c]pyridine | N-Alkyl | Analgesic (Writhing test) | > Aspirin | COX inhibition |

Advanced Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Acetyl-1-Methylpyrrole

Targeting the Kinetic Product via Friedel-Crafts

Rationale: Use of a mild Lewis acid avoids polymerization of the electron-rich pyrrole nucleus.

-

Reagents: N-methylpyrrole (10 mmol), Acetic Anhydride (12 mmol), Zinc Chloride (ZnCl₂, 12 mmol), Dichloromethane (DCM, anhydrous).

-

Setup: Flame-dried 3-neck round bottom flask under Nitrogen atmosphere.

-

Step 1: Dissolve ZnCl₂ in DCM (20 mL) and cool to 0°C.

-

Step 2: Add Acetic Anhydride dropwise. Stir for 15 min to form the acyl-complex.

-

Step 3: Add N-methylpyrrole dropwise over 30 min. Critical: Maintain temp < 5°C to prevent C3 acylation or polymerization.

-

Step 4: Allow to warm to Room Temp (RT) and stir for 4 hours.

-

Workup: Quench with ice water. Extract with DCM (3x). Wash organic layer with NaHCO₃ (sat.) to remove acetic acid. Dry over MgSO₄.

-

Purification: Vacuum distillation or Column Chromatography (Hexane/EtOAc 9:1).

-

Validation: ¹H NMR (CDCl₃) should show acetyl singlet at δ 2.40 and N-methyl singlet at δ 3.90.

Protocol B: Synthesis of Pyrrole-Chalcone Hybrid (Antimicrobial)

Claisen-Schmidt Condensation[1]

Rationale: Base-catalyzed condensation creates the biologically active α,β-unsaturated ketone system.

-

Reagents: 2-Acetyl-1-methylpyrrole (from Protocol A), 4-Chlorobenzaldehyde (1.0 eq), NaOH (40% aq), Ethanol.

-

Procedure: Dissolve pyrrole and aldehyde in Ethanol. Add NaOH dropwise at 0°C.

-

Reaction: Stir at RT for 12-24 hours. A precipitate (yellow/orange) will form.

-

Isolation: Pour into ice water, acidify slightly with dilute HCl (to neutralize base), filter the solid.

-

Recrystallization: Ethanol/Water mixture.[2]

Visualizing the Regioselectivity Logic

The decision tree for synthesizing C2 vs C3 substituted pyrrole ethanones is complex. The diagram below maps the causal logic for synthetic planning.

Figure 2: Regioselectivity Decision Matrix for Pyrrole Acylation

Caption: Synthetic logic flow for targeting specific pyrrole isomers based on steric and electronic control.

References

-

Sladowska, H., et al. (2005). "Investigations on the synthesis and pharmacological properties of N-substituted derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones." Farmaco.[3][4] Link

-

Altıntop, M. D., et al. (2019). "A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity." Molecules. Link

-

Evans, C., et al. (2023). "Pyrrole synthesis."[5] Journal of Organic Chemistry. (Cited via Organic Chemistry Portal). Link

-

Kakushima, M., et al. (1983). "Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions." Journal of Organic Chemistry. Link

-

Sigma-Aldrich. "2-Acetyl-1-methylpyrrole Product Specification." Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Investigations on the synthesis and pharmacological properties of N-substituted derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrole synthesis [organic-chemistry.org]

Methodological & Application

Technical Application Note: Regioselective Synthesis of 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone via Modified Paal-Knorr Cyclocondensation

Executive Summary

This application note details the protocol for synthesizing 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone (Target Molecule) using a modified Paal-Knorr cyclocondensation . While the classical Paal-Knorr reaction typically yields 2,5-disubstituted pyrroles from symmetrical 1,4-diketones, obtaining a 3-acyl-substituted pyrrole with unsubstituted

This guide addresses the specific challenge of regiocontrol and steric hindrance introduced by the sec-butylamine nucleophile. It provides a self-validating protocol designed for high reproducibility in drug discovery workflows.

Chemical Strategy & Mechanism[1][2][3][4][5][6][7][8][9]

Retrosynthetic Analysis

The target molecule features a pyrrole core with a bulky sec-butyl group at

-

Disconnection: N1–C2 and N1–C5 bonds.

-

Synthetic Equivalent: Condensation of sec-butylamine with 2-acetylsuccinaldehyde (2-acetylbutanedial).

-

Precursor Stability: Free 2-acetylsuccinaldehyde is unstable and prone to polymerization. The protocol uses 2-acetyl-1,1,4,4-tetramethoxybutane (bis-acetal) or 3-acetyl-2,5-dimethoxytetrahydrofuran as a stable surrogate.

Mechanistic Pathway (Modified Paal-Knorr)

The reaction proceeds via the Clauson-Kaas modification of the Paal-Knorr synthesis.

-

Deprotection: Acid-catalyzed hydrolysis of the acetal/furan precursor reveals the reactive 1,4-dicarbonyl (2-acetylsuccinaldehyde).

-

Hemiaminal Formation: Nucleophilic attack of sec-butylamine on the more accessible aldehyde carbonyls.

-

Cyclization: Intramolecular condensation closes the ring.

-

Aromatization: Loss of water yields the pyrrole.[1]

Critical Insight: The steric bulk of the sec-butyl group retards the initial nucleophilic attack compared to n-alkyl amines. To compensate, this protocol utilizes a buffered biphasic system or Dean-Stark conditions to drive the equilibrium forward by water removal.

Figure 1: Mechanistic flow from masked precursor to target pyrrole. Note the critical deprotection step required before amine condensation.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2] | Role |

| 3-Acetyl-2,5-dimethoxytetrahydrofuran | 174.19 | 1.0 | Precursor (Masked 1,4-dicarbonyl) |

| sec-Butylamine | 73.14 | 1.2 | Nucleophile |

| Acetic Acid (Glacial) | 60.05 | Solvent | Solvent / Catalyst |

| Sodium Acetate (Anhydrous) | 82.03 | 1.5 | Buffer (Prevents polymerization) |

| 1,2-Dichloroethane (DCE) | 98.96 | Solvent | Co-solvent (Optional for extraction) |

Note: If 3-acetyl-2,5-dimethoxytetrahydrofuran is unavailable, it can be synthesized via electrolytic methoxylation of 3-acetylfuran or alkylation of bromoacetaldehyde dimethyl acetal with ethyl acetoacetate followed by decarboxylation.

Step-by-Step Methodology

Phase 1: Precursor Activation & Condensation

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 3-acetyl-2,5-dimethoxytetrahydrofuran (10 mmol, 1.74 g) and Glacial Acetic Acid (30 mL).

-

Heating: Heat the mixture to 60°C for 20 minutes.

-

Why: This ensures the acetal/furan ring opens to generate the reactive aldehyde species before the amine is introduced, preventing N-alkylation side reactions.

-

-

Buffering: Add Sodium Acetate (15 mmol, 1.23 g). Stir for 5 minutes.

-

Amine Addition: Add sec-butylamine (12 mmol, 0.88 g) dropwise over 5 minutes.

-

Observation: The solution may darken (yellow/orange) indicating imine formation.

-

-

Reflux: Heat the reaction mixture to 90–100°C for 2–4 hours.

-

Monitoring: Monitor via TLC (SiO2, 4:1 Hexane/EtOAc). Look for the disappearance of the furan precursor (

) and appearance of the pyrrole (

-

Phase 2: Workup & Purification[2]

-

Quench: Cool the reaction to room temperature and pour into ice-cold water (100 mL).

-

Neutralization: Slowly neutralize with saturated NaHCO

solution until pH ~7-8.-

Caution: Evolution of CO

.

-

-

Extraction: Extract with Dichloromethane (DCM) (

mL). -

Washing: Wash combined organics with Brine (50 mL). Dry over anhydrous Na

SO -

Concentration: Filter and concentrate under reduced pressure to yield a crude brown oil.

-

Chromatography: Purify via Flash Column Chromatography on Silica Gel.

-

Eluent Gradient: 0%

20% Ethyl Acetate in Hexanes. -

Target Fraction: The 3-acetyl pyrrole typically elutes after non-polar impurities but before polymerized byproducts.

-

Quality Control & Troubleshooting

Analytical Specifications

-

Appearance: Pale yellow to amber oil (darkens upon air exposure).

-

1H NMR (CDCl3, 400 MHz):

- 7.35 (t, 1H, H-2), 6.65 (t, 1H, H-5), 6.50 (dd, 1H, H-4).

- 4.10 (m, 1H, N-CH-sec-butyl).

-

2.40 (s, 3H, COCH

-

1.45 (m, 2H, CH

-

Mass Spec (ESI+): [M+H]

= 180.13.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Polymerization of 2-acetylsuccinaldehyde. | Ensure NaOAc buffer is present. Lower reaction temperature to 80°C and extend time. |

| Incomplete Conversion | Steric hindrance of sec-butylamine. | Use a Dean-Stark trap with Toluene/Acetic Acid (10:1) to remove water and drive equilibrium.[3] |

| Product is Dark/Tar | Oxidation of pyrrole. | Perform workup under inert atmosphere (N |

| Regioisomer Contamination | Incorrect Precursor. | Verify purity of 3-acetyl-2,5-dimethoxytetrahydrofuran. Ensure no 2,5-hexanedione is present. |

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone.

References

-

Paal, C. (1884).[3][1] "Ueber die Derivate des Acetophenonacetessigesters und deren Umwandlung in Pyrrolderivate". Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.[4] Link

-

Knorr, L. (1884).[3] "Synthese von Pyrrolderivaten". Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642. Link

-

Amarnath, V., & Amarnath, K. (1995).[3] "Mechanism of the Paal-Knorr Furan Synthesis". The Journal of Organic Chemistry, 60(2), 301–307. Link

-

Clauson-Kaas, N., & Tyle, Z. (1952). "Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran". Acta Chemica Scandinavica, 6, 667–670. Link

-

Banik, B. K., & Samajdar, S. (2023). "Paal–Knorr Pyrrole Synthesis". In Name Reactions in Heterocyclic Chemistry II. Wiley. Link

Sources

Application Note: Strategic Application of 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone in Contemporary Kinase Inhibitor Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] The development of small molecule kinase inhibitors has therefore become a central focus of modern drug discovery.[2][3] The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[4][5][6] This document provides a detailed guide to the potential application of the novel compound, 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone, in kinase inhibitor design. We will explore the rationale for its use, based on the established success of pyrrole-containing pharmacophores, and provide detailed protocols for its synthesis, characterization, and evaluation as a potential kinase inhibitor.

Introduction: The Pyrrole Scaffold in Kinase Inhibition

The ATP-binding site of kinases is a highly conserved region, making the design of selective inhibitors a significant challenge.[2] However, subtle differences in the topology of these sites across the kinome can be exploited by carefully designed small molecules.[1] The pyrrole ring system has emerged as a versatile scaffold for kinase inhibitors due to its ability to engage in key hydrogen bonding interactions with the kinase hinge region, a critical determinant of inhibitor binding.[7] Furthermore, the pyrrole nucleus can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to achieve desired potency and selectivity.[6][8]

Notably, the pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, is present in several approved and clinical-stage kinase inhibitors, highlighting the value of this heterocyclic system in mimicking the natural substrate of kinases.[9][10] While 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone does not contain the fused pyrimidine ring, its substituted pyrrole core still presents a promising starting point for fragment-based or scaffold-hopping approaches in kinase inhibitor design.[7] The sec-butyl group can explore hydrophobic pockets within the ATP-binding site, while the ethanone moiety provides a handle for further chemical modification to enhance binding affinity and selectivity.

Rationale for Investigating 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone

The selection of 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone as a candidate for kinase inhibitor design is predicated on the following principles:

-

Structural Precedent: The pyrrole core is a well-validated pharmacophore in numerous potent kinase inhibitors.[4][5]

-

Scaffold for Diversification: The simple substitution pattern allows for the straightforward synthesis of a library of analogs to explore structure-activity relationships (SAR).

-

Potential for Novelty: As a less-explored scaffold, it offers the potential to identify inhibitors with novel binding modes or selectivity profiles, moving beyond the well-trodden chemical space of existing kinase inhibitors.[11]

Experimental Protocols

Synthesis of 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone

A potential synthetic route to the target compound can be adapted from established methods for the synthesis of substituted pyrroles. One common approach is the Paal-Knorr pyrrole synthesis.

Protocol: Paal-Knorr Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,4-dicarbonyl precursor (e.g., a suitably substituted hexane-2,5-dione derivative) with sec-butylamine in a suitable solvent such as ethanol or acetic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, allow the reaction to cool to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Synthetic workflow for 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone.

In Vitro Kinase Inhibition Assay

To assess the inhibitory potential of the synthesized compound, a primary screen against a panel of kinases is recommended. A common and robust method is a fluorescence-based assay.

Protocol: Fluorescence-Based Kinase Assay

-

Reagents and Materials:

-

Kinase of interest (e.g., Lck, EGFR, etc.)

-

Substrate peptide with a phosphorylation-sensitive fluorescent probe

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone (dissolved in DMSO)

-

Positive control inhibitor (e.g., Staurosporine)

-

384-well microplate

-

Fluorescence plate reader

-

-

Assay Procedure:

-

Dispense 5 µL of assay buffer into each well of the microplate.

-

Add 1 µL of the test compound at various concentrations (e.g., 10-point serial dilution starting from 100 µM). Include wells with DMSO only (negative control) and the positive control inhibitor.

-

Add 2 µL of the kinase solution to each well.

-

Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the substrate peptide and ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding 10 µL of a stop solution (e.g., EDTA).

-

Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Caption: Workflow for an in vitro fluorescence-based kinase assay.

Cell-Based Assay: Inhibition of Cellular Phosphorylation

To determine if the compound can inhibit kinase activity within a cellular context, a Western blot-based assay can be employed to measure the phosphorylation of a downstream substrate.

Protocol: Western Blot for Phospho-Substrate

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a cancer cell line known to have activated a particular kinase pathway) to 70-80% confluency.

-

Treat the cells with varying concentrations of 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

Quantify the band intensities for the phospho-substrate and a loading control (e.g., β-actin or total protein).

-

Normalize the phospho-substrate signal to the loading control and compare the levels across different treatment conditions.

-

Data Presentation and Interpretation

The results from the kinase inhibition assays should be tabulated for clear comparison.

| Compound | Target Kinase | IC₅₀ (µM) [Hypothetical] |

| 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone | Kinase A | 5.2 |

| 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone | Kinase B | > 100 |

| Staurosporine (Control) | Kinase A | 0.01 |

A low micromolar or nanomolar IC₅₀ value against a specific kinase with a lack of activity against other kinases would suggest that 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone is a promising and selective hit compound worthy of further optimization.

Proposed Mechanism of Action

Based on the structural features of 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone and the known binding modes of other pyrrole-based inhibitors, a hypothetical binding model can be proposed.

Caption: Hypothetical binding model in the kinase ATP pocket.

The pyrrole nitrogen can act as a hydrogen bond donor or acceptor to engage with the kinase hinge region. The sec-butyl group is positioned to occupy a hydrophobic pocket, while the ethanone moiety is likely to be solvent-exposed, providing an ideal point for chemical elaboration to improve potency and introduce additional interactions.

Conclusion and Future Directions

1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone represents a novel and synthetically accessible starting point for the design of new kinase inhibitors. The protocols outlined in this application note provide a clear roadmap for its synthesis, in vitro screening, and cell-based evaluation. Promising initial results would warrant a comprehensive SAR study, involving the synthesis and testing of a library of analogs with modifications at the sec-butyl and ethanone positions. Further characterization of promising lead compounds would involve broader kinase profiling to assess selectivity, as well as biophysical methods to confirm direct binding and elucidate the mechanism of inhibition.[3]

References

-

Bioorganic & Medicinal Chemistry Letters. (2010). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. PubMed. [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

PubMed. (2025). Anticancer Properties of Newly Synthesized Pyrrole Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]

-

PMC. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. [Link]

-

Journal of Medicinal Chemistry. (2012). Exploring the Scaffold Universe of Kinase Inhibitors. [Link]

-

BIOCEV. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. [Link]

-

PubMed. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. [Link]

-

ResearchGate. (2016). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Link]

-

PMC. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. [Link]

-

ACS Chemical Biology. (2013). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. [Link]

-

PMC. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. [Link]

-

ResearchGate. (2010). The 'retro-design' concept for novel kinase inhibitors. [Link]

-

MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

-

bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. [Link]

-

ACS Publications. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. [Link]

-

Chemical Synthesis Database. (2025). 1-(1H-pyrrol-3-yl)ethanone. [Link]

-

PubMed. (1987). Synthesis and biological activity of certain novel derivatives of 1H-pyrrolo[1,2-c][4][5]thiazine. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1-pyrrolines. [Link]

-

PubMed. (2025). Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors. [Link]

-

NIST WebBook. (n.d.). Ethanone, 1-(1H-pyrrol-2-yl)-. [Link]

-

PubMed. (2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. [Link]

-

PubMed. (2019). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (2018). One-pot three-component synthesis of stable pyrrole-3-selones using propargyl amines, acyl chlorides, and elemental selenium. [Link]

-

MDPI. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. [Link]

-

PubMed. (2009). Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation. [Link]

-

PubMed. (2010). Biological Activity of 1-aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 Cells and DNA Topoisomerase I Enzyme. [Link]

Sources

- 1. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer Properties of Newly Synthesized Pyrrole Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 9. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Synthesis of Functionalized Pyrrole Ketones

Introduction: The pyrrole ring is a cornerstone of medicinal chemistry and materials science, forming the structural core of vital biomolecules like heme and chlorophyll, as well as blockbuster pharmaceuticals such as the anti-hypercholesterolemic agent atorvastatin (Lipitor) and the anti-inflammatory drug ketorolac.[1][2][3] The introduction of a ketone functionality onto this heterocyclic scaffold provides a versatile synthetic handle for further elaboration and a key pharmacophoric element for molecular recognition at biological targets. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the principal synthetic routes to functionalized pyrrole ketones, blending classical named reactions with modern catalytic methodologies. The focus is on the causality behind experimental choices, offering field-proven insights to navigate the synthesis of these valuable compounds.

Part 1: Foundational Strategies for Pyrrole Ring Construction

The classical methods for pyrrole synthesis remain highly relevant due to their reliability and use of readily available starting materials. These reactions are foundational for understanding the chemistry of pyrrole formation.

The Paal-Knorr Synthesis

The Paal-Knorr synthesis is arguably the most straightforward and widely used method for preparing substituted pyrroles.[4][5] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under mild acidic conditions.[6][7][8] The choice of a weak acid is crucial, as strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[9]

Causality and Mechanism: The reaction proceeds via the formation of a hemiaminal intermediate, followed by a second intramolecular nucleophilic attack by the amine onto the remaining carbonyl group. The subsequent dehydration of the resulting 2,5-dihydroxytetrahydropyrrole derivative is the rate-determining step, leading to aromatization and formation of the stable pyrrole ring.[7][8]

Caption: Paal-Knorr pyrrole synthesis mechanism.

Protocol 1: General Procedure for Paal-Knorr Synthesis

-

Reagent Preparation: Dissolve the 1,4-dicarbonyl compound (1.0 equiv.) in ethanol or acetic acid.

-

Amine Addition: Add the primary amine (1.1 equiv.) or an ammonium salt such as ammonium acetate (2.0 equiv.) to the solution.

-

Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purification: Redissolve the crude product in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the residue by column chromatography on silica gel to afford the desired N-substituted pyrrole.

The Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a powerful three-component reaction that provides access to highly functionalized pyrroles.[2][10] The reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[11][12]

Causality and Mechanism: The reaction is believed to initiate with the formation of an enamine from the β-ketoester and the amine.[10] This enamine then acts as a nucleophile, attacking the α-haloketone. The subsequent intramolecular cyclization and dehydration yield the final pyrrole product.[11] The versatility of this method allows for the introduction of four different substituents onto the pyrrole ring in a single step.

Table 1: Comparison of Classical Pyrrole Syntheses

| Synthesis | Key Reactants | Key Features | Common Limitations |

|---|---|---|---|

| Paal-Knorr | 1,4-Dicarbonyl, Amine/Ammonia | Simple, high-yielding, uses readily available starting materials.[4][9] | Requires synthesis of the 1,4-dicarbonyl precursor. |

| Hantzsch | β-Ketoester, α-Haloketone, Amine | Convergent, provides highly substituted pyrroles.[2][10] | Can have modest yields with certain substrates.[9] |

| Knorr | α-Amino ketone, β-Ketoester | Widely used for diverse pyrrole derivatives.[13] | α-Amino ketones are often unstable and must be generated in situ.[13] |

Part 2: Modern & Catalytic Methodologies

Advances in organic synthesis have led to the development of highly efficient and versatile methods for constructing pyrrole ketones, often with improved atom economy, milder reaction conditions, and broader substrate scope.

Multicomponent Reactions (MCRs)

MCRs are highly convergent strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[14][15] This approach is prized in drug discovery for its ability to rapidly generate libraries of complex molecules.[16] Novel MCRs can utilize a variety of building blocks, including vicinal tricarbonyl compounds, enamines, and nucleophiles, to create highly functionalized pyrroles.[17]

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. mdpi.com [mdpi.com]

- 4. rgmcet.edu.in [rgmcet.edu.in]

- 5. mbbcollege.in [mbbcollege.in]

- 6. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 11. Hantzsch Pyrrole Synthesis (Chapter 28) - Name Reactions in Organic Synthesis [cambridge.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 14. orientjchem.org [orientjchem.org]

- 15. Recent advances in the synthesis of pyrroles by multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Purification of Substituted Pyrrole Ketones

From the Desk of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the unique and often frustrating challenges encountered during the purification of substituted pyrrole ketones. The pyrrole ring, while a cornerstone of many pharmaceuticals and functional materials, is notoriously sensitive. Its electron-rich nature makes it highly susceptible to degradation pathways such as oxidation and acid-catalyzed polymerization. The presence of a ketone substituent introduces additional complexity to its electronic properties and reactivity.

This document moves beyond standard protocols to explain the underlying chemical principles behind common purification failures. By understanding the "why," you can make informed, effective decisions in your experimental design.

Troubleshooting Guide & FAQs

Q1: My reaction crude is a dark, intractable tar. What's happening and how can I prevent it?

A1: Root Cause Analysis: Oxidation and Acid-Catalyzed Polymerization

The formation of dark, often polymeric, tars is the most common issue when working with pyrroles. This is due to two primary degradation pathways:

-

Oxidation: The electron-rich pyrrole ring is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or residual oxidizing agents from the synthesis. This process can lead to the formation of highly colored and often complex mixtures of products like pyrrolinones and γ-lactams.[1][2][3][4] The uncontrolled oxidation of pyrroles frequently results in polymerization and decomposition.[3]

-

Acid-Catalyzed Polymerization: Pyrroles are extremely sensitive to acid.[5] Even trace amounts of acid can protonate the pyrrole ring, typically at the C-2 or C-5 position.[5] This protonated pyrrole is a potent electrophile that rapidly attacks a neutral pyrrole molecule, initiating a chain reaction that leads to the formation of polypyrrole, a dark, insoluble polymer.[6][7][8] Many synthetic steps or reagents can introduce acidity into your reaction mixture.

Preventative Strategies & Solutions:

-

Inert Atmosphere: Conduct your reaction and work-up under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.

-

Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

-

Control of Acidity: Ensure that your reaction conditions are not acidic, especially during work-up. If an acidic wash is necessary, perform it quickly at low temperatures and immediately neutralize with a mild base (e.g., saturated sodium bicarbonate solution). Be aware that even standard silica gel is acidic and can cause this issue (see Q2).

-

Temperature Control: Keep reaction and purification temperatures as low as reasonably possible to slow the rate of degradation.

-

Prompt Purification: Do not let crude pyrrole ketone mixtures sit for extended periods. Purify your product as soon as possible after the work-up.

Q2: My substituted pyrrole ketone is decomposing on my silica gel column. What is the cause and what is the solution?

A2: The Problem with Silica Gel Acidity

Standard silica gel has a pKa of around 4-5, making its surface acidic. As discussed in Q1, this acidity is a major trigger for the polymerization of sensitive pyrroles.[5][7] When your compound is loaded onto the column and the solvent begins to flow, the extended contact time with the acidic silica surface provides an ideal environment for degradation, leading to streaking, low recovery, and the appearance of dark baseline material at the top of the column.

Solution Workflow: Choosing the Right Chromatographic Conditions

Your primary goal is to mitigate the interaction between your acid-sensitive compound and the stationary phase.

Caption: Decision workflow for chromatography of acid-sensitive pyrrole ketones.

Detailed Protocols:

-

Method 1: Neutralized Silica Gel: This is often the first and easiest method to try. By adding a small amount of a basic modifier like triethylamine (Et₃N) or ammonia to the eluent, you can deactivate the acidic sites on the silica surface.

-

Protocol: See "Protocol 1: Flash Chromatography with Neutralized Silica Gel" below.

-

-

Method 2: Alumina: Aluminum oxide is a good alternative to silica gel. It is available in acidic, neutral, and basic grades. For most pyrrole ketones, neutral or basic alumina is recommended.

-

Method 3: Reversed-Phase Chromatography (RPLC): RPLC separates compounds based on hydrophobicity using a non-polar stationary phase (like C18-silica) and a polar mobile phase (typically water/acetonitrile or water/methanol).[9] This is an excellent, albeit more expensive, option for highly polar or very sensitive pyrrole ketones as it avoids acidic conditions entirely.

Comparative Table of Stationary Phases

| Stationary Phase | Principle of Separation | Recommended For | Common Eluents | Key Considerations |

| Standard Silica Gel | Adsorption (Polarity) | Non-acid sensitive, stable compounds. | Hexanes/Ethyl Acetate, DCM/Methanol | Surface is acidic (pKa ~4-5); can cause degradation of sensitive compounds. |

| Neutralized Silica Gel | Adsorption (Polarity) | Acid-sensitive pyrrole ketones. | Hexanes/EtOAc + 0.1-1% Et₃N | The added base can alter selectivity and may need to be removed post-purification. |

| Alumina (Neutral/Basic) | Adsorption (Polarity) | Acid-sensitive compounds; good for separating isomers. | Hexanes/Ethyl Acetate, Toluene/Ether | Can have different activity levels (Brockmann I-V); may require deactivation with water. |

| Reversed-Phase (C18) | Partitioning (Hydrophobicity) | Polar, ionic, or highly sensitive compounds. | Water/Acetonitrile, Water/Methanol | Higher cost; may require desalting after purification if buffers are used. |

Q3: I am struggling to separate my product from a close-running impurity. What advanced strategies can I employ?

A3: Optimizing Selectivity in Chromatography

When standard solvent systems (e.g., hexanes/ethyl acetate) fail to provide adequate separation, you need to alter the selectivity of your chromatographic system. This involves changing the interactions between your compounds, the stationary phase, and the mobile phase.

Strategies for Improving Resolution:

-

Change the Solvent System: The "like-dissolves-like" principle is key. If your primary eluent is ethyl acetate (a hydrogen bond acceptor), try switching to a solvent with different properties, like dichloromethane (DCM, a dipole) or a mixture containing a small amount of an alcohol like isopropanol (a hydrogen bond donor and acceptor). This will change how your compounds interact with the mobile phase versus the stationary phase.

-

Utilize an Isocratic Elution: While gradient elutions are faster, running the column under isocratic (constant solvent composition) conditions can significantly improve the separation of closely eluting spots, albeit at the cost of longer run times and broader peaks for later-eluting compounds.

-

Switch to a Different Stationary Phase: If changing the mobile phase is insufficient, a change in stationary phase is the next logical step. If you are on silica, try alumina. The different surface chemistry can dramatically alter the elution order.

-

Consider High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers much higher resolving power than flash chromatography due to smaller particle sizes and higher pressures. Both normal-phase and reversed-phase HPLC can be used to separate very challenging mixtures.

Q4: How do I effectively purify my solid product by crystallization when column chromatography is problematic?

A4: A Systematic Approach to Crystallization

Crystallization is a powerful and scalable purification technique that can be superior to chromatography for solid compounds, especially when dealing with degradation on a stationary phase. The key is finding a suitable solvent or solvent system.[10][11]

Step-by-Step Protocol for Solvent Screening:

-

Initial Solubility Tests: Place a small amount of your crude solid (a few milligrams) into several small test tubes.

-

Add Solvents: To each tube, add a different solvent dropwise at room temperature. Test a range of polarities:

-

Non-polar: Hexanes, Heptane

-

Intermediate: Toluene, Diethyl Ether, Dichloromethane (DCM), Ethyl Acetate (EtOAc)

-

Polar: Acetone, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (MeCN)

-

-

Identify Potential Single Solvents: A good single solvent for crystallization is one in which your compound is sparingly soluble at room temperature but highly soluble when hot . If you find such a solvent, you can proceed with a single-solvent crystallization.

-

Develop a Two-Solvent System: More commonly, a two-solvent system is required. For this, you need:

-

Solvent 1 (Soluble): A solvent in which your compound is highly soluble (e.g., DCM, EtOAc, Acetone).

-

Solvent 2 (Anti-solvent): A solvent in which your compound is insoluble, but which is miscible with Solvent 1 (e.g., Hexanes, Heptane, Pentane).

-

-

Perform the Crystallization:

-

Dissolve your crude material in the minimum amount of hot "Solvent 1".

-

Slowly add the "Anti-solvent 2" dropwise until the solution becomes faintly cloudy (this is the point of saturation).

-

Add a single drop of "Solvent 1" to redissolve the solids and make the solution clear again.

-

Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Experimental Protocols

Protocol 1: Flash Chromatography with Neutralized Silica Gel

This protocol is designed to prevent the degradation of acid-sensitive compounds during purification.

-

Prepare the Eluent: Prepare your chosen solvent system (e.g., 80:20 Hexanes:Ethyl Acetate). To this mixture, add triethylamine (Et₃N) to a final concentration of 0.5-1% (v/v).

-

Pack the Column:

-

Slurry Packing (Recommended): In a beaker, add your silica gel to a portion of your prepared eluent. Mix to form a uniform slurry. Pour the slurry into the column and allow it to pack under light pressure.

-

Dry Packing: Fill the column with dry silica gel. Run the prepared eluent through the column until it is fully wetted and equilibrated. Ensure at least 3-5 column volumes of the neutralized eluent pass through the silica before loading your sample.

-

-

Load the Sample:

-

Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong, volatile solvent (like DCM or acetone). Add a small amount of silica gel (1-2 times the weight of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method minimizes the sample band volume and prevents degradation from the loading solvent.

-

Wet Loading: Dissolve your crude product in the minimum possible volume of the eluent and carefully pipette it onto the top of the column.

-

-

Run the Column: Elute the column with your neutralized solvent system, collecting fractions as usual.

-

Analyze Fractions: Use Thin Layer Chromatography (TLC) to identify the fractions containing your pure product.

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note that you will also need to remove the triethylamine, which can often be achieved by co-evaporation with a solvent like toluene or by dissolving the residue in a solvent and performing an aqueous wash if the compound is stable.

References

- A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole.

- Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones.

- The Oxid

- Controlled Oxidation of Pyrroles: Synthesis of Highly Functionalized γ-Lactams. Organic Letters.

- The Oxid

- Pyrrole polymeriz

-

Pyrrole. Wikipedia. [Link]

-

A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. ResearchGate. [Link]

-

Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. MDPI. [Link]

-

Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

-

Hantzsch pyrrole synthesis. Wikipedia. [Link]

-

Sensitivity of Pyrrole to Acids. Filo. [Link]

-

Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. PMC. [Link]

-

Chromatography and Detection Methods for Peptide Purification. Gilson. [Link]

Sources

- 1. Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sensitivity of Pyrrole to Acids Why is pyrrole sensitive to strong acids.. [askfilo.com]

- 6. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Pyrrole polymerization [quimicaorganica.org]

- 8. researchgate.net [researchgate.net]

- 9. gilson.com [gilson.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing N-Alkylation of Pyrroles

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the N-alkylation of pyrroles. The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, and mastering its functionalization is key to innovation.[1] This document provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the N-alkylation of a pyrrole?

A1: The N-alkylation of a pyrrole is fundamentally a two-step process. First, the acidic proton on the pyrrole nitrogen (N-H, pKa ≈ 17.5 in DMSO) is removed by a suitable base to generate a nucleophilic pyrrolide anion.[2] Second, this anion attacks an electrophilic alkylating agent (like an alkyl halide) in a nucleophilic substitution reaction, typically following an SN2 pathway, to form the new N-C bond.[3] The success of this reaction hinges on the efficient generation and subsequent reaction of the pyrrolide anion.

Q2: Why is controlling regioselectivity between N- and C-alkylation so critical?

A2: The pyrrolide anion is an ambident nucleophile, meaning it has two potentially reactive sites: the nitrogen and the carbon atoms of the ring (primarily C2 and C5). While N-alkylation is often the desired outcome, competitive C-alkylation can lead to a mixture of isomers, significantly complicating purification and reducing the yield of the target molecule.[3] The electronic properties of the pyrrole ring make the C2/C5 positions susceptible to electrophilic attack. Therefore, reaction conditions must be carefully tuned to favor nucleophilic attack by the nitrogen atom.[4]

Q3: What are the most critical factors to consider when setting up an N-alkylation reaction?

A3: The outcome of your reaction is governed by a delicate interplay of four key parameters:

-

The Base: Its strength must be sufficient to deprotonate the pyrrole N-H. The choice of base is arguably the most critical factor.

-

The Solvent: The solvent's polarity and ability to solvate ions can dramatically influence the reactivity of the pyrrolide anion and the N/C alkylation ratio.[3][5]

-

The Alkylating Agent: The nature of the leaving group (I > Br > Cl) and the structure of the alkyl group will determine its reactivity.

-

Temperature: Higher temperatures can increase reaction rates but may also promote side reactions or decomposition.

Q4: How do I select an appropriate base for my reaction?

A4: The selection of a base is guided by the pKa of the pyrrole's N-H proton (~17.5). To ensure complete and irreversible deprotonation, the conjugate acid of the base you choose should have a much higher pKa.

-

Strong Bases (for complete deprotonation): Sodium hydride (NaH) is a common choice. It reacts to form the pyrrolide salt and hydrogen gas, driving the reaction forward.[3][6] Its conjugate acid (H₂) has a pKa of ~36, making the deprotonation essentially irreversible.

-

Weaker Bases (for equilibrium conditions): Carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used for pyrroles activated with electron-withdrawing groups or with more reactive alkylating agents.[6][7] These reactions are typically run at higher temperatures to achieve good conversion. Hydroxides like KOH can also be effective, often in polar solvents like DMSO.[6][8]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab.

Issue 1: My reaction shows low or no conversion to the desired product.

-

Possible Cause A: Incomplete Deprotonation.

-

Why it happens: If the base is not strong enough to effectively deprotonate the pyrrole, the concentration of the reactive pyrrolide anion will be too low. For pyrroles with electron-donating groups, the N-H becomes less acidic, requiring a stronger base.

-

Troubleshooting Steps:

-

Switch to a stronger base. If you are using K₂CO₃ with an unactivated pyrrole, consider switching to NaH or KH.[6]

-

Verify base quality. Strong bases like NaH can be deactivated by improper storage and exposure to moisture. Ensure you are using fresh, high-quality reagents.

-

-

-

Possible Cause B: Presence of Moisture.

-

Why it happens: Protic contaminants like water or alcohols will quench the strong base and the pyrrolide anion, halting the reaction.[3] Sodium hydride, for instance, reacts violently with water.

-

Troubleshooting Steps:

-

Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using standard laboratory procedures (e.g., molecular sieves, distillation).

-

Dry starting materials. Ensure your pyrrole starting material is dry.

-

Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon), especially when using highly reactive bases like NaH.[3]

-

-

-

Possible Cause C: Poor Reactivity of the Alkylating Agent.

-

Why it happens: The reactivity of alkyl halides follows the trend I > Br > Cl > F. If you are using an alkyl chloride, the reaction may be sluggish.

-

Troubleshooting Steps:

-

Switch to a more reactive halide. Replace the alkyl chloride or bromide with the corresponding alkyl iodide.[3]

-

Add a catalytic amount of an iodide salt. If you must use an alkyl chloride or bromide, adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can facilitate the reaction via an in situ Finkelstein reaction to generate the more reactive alkyl iodide.[9]

-

Increase the reaction temperature. For less reactive alkylating agents, increasing the temperature can provide the necessary activation energy. Reactions with K₂CO₃ in DMF, for example, often benefit from heating to 60-80 °C.[7]

-

-

Issue 2: I am getting a significant amount of C-alkylated side product.

-

Why it happens: As an ambident nucleophile, the pyrrolide anion's reaction site is influenced by the reaction conditions. N-alkylation (attack at the "hard" center) is favored in polar aprotic solvents where the cation is well-solvated, leaving a more reactive, "naked" anion. C-alkylation (attack at the "soft" center) can become competitive in less polar solvents.[3]

-

Troubleshooting Steps:

-

Change the solvent. Switch to a highly polar aprotic solvent like DMF, DMSO, or HMPA.[6][7] These solvents are excellent at solvating the cation (e.g., Na⁺ or K⁺), increasing the ionic character of the pyrrolide salt and favoring N-alkylation.

-

Consider the counter-ion. The counter-ion of the base can influence the N/C ratio. Sometimes, changing from a sodium base (NaH) to a potassium base (KH or K₂CO₃) can alter the selectivity.[3]

-

Issue 3: My starting material is decomposing or polymerizing.

-

Why it happens: Pyrroles are notoriously unstable under acidic conditions and can readily polymerize.[10] If any acidic byproducts are formed or if the workup is improperly handled, decomposition can occur.

-

Troubleshooting Steps:

-

Ensure basic conditions are maintained. Use a sufficient excess of base to neutralize any acidic impurities or byproducts.

-

Control the temperature. Exothermic reactions can sometimes lead to localized heating and decomposition. Ensure adequate cooling, especially during the addition of reagents.

-

Use a buffered or non-acidic workup. When quenching the reaction, use a neutral or mildly basic solution like saturated aqueous ammonium chloride (NH₄Cl) or water before proceeding with extraction.[3] Avoid quenching with strong acids until all the base has been consumed.

-

Data & Protocols

Table 1: Selection of Common Bases for N-Alkylation

| Base | Formula | Conjugate Acid | pKa of Conj. Acid (in DMSO) | Typical Use Case |

| Sodium Hydride | NaH | H₂ | ~36 | General purpose, irreversible deprotonation of most pyrroles.[3][6] |

| Potassium Hydride | KH | H₂ | ~36 | Similar to NaH, sometimes offers different solubility/selectivity.[6] |

| Potassium Carbonate | K₂CO₃ | HCO₃⁻ | 10.7 | Milder conditions, suitable for activated pyrroles or reactive alkyl halides.[7][11] |

| Cesium Carbonate | Cs₂CO₃ | HCO₃⁻ | 10.7 | More soluble than K₂CO₃, often more effective at lower temperatures.[6] |

| Potassium Hydroxide | KOH | H₂O | 31.5 | Effective in polar solvents like DMSO.[6][8] |

pKa values are approximate and can vary. Data compiled from multiple sources for illustrative purposes.[12]

General Workflow for Optimizing N-Alkylation

Below is a diagram illustrating a logical workflow for developing and optimizing an N-alkylation protocol.

Caption: A logical workflow for N-alkylation optimization.

Standard Protocol 1: N-Alkylation using Sodium Hydride in DMF

This protocol is a robust starting point for most pyrrole/alkyl halide combinations.[3]

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or N₂), add the pyrrole starting material (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the pyrrole (to a typical concentration of 0.1-0.5 M).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with extreme care.

-

Stirring: Stir the resulting mixture at 0 °C for 30-60 minutes. The cessation of hydrogen gas evolution indicates the formation of the sodium pyrrolide salt.

-

Alkylation: Slowly add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Workup & Purification: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting Decision Tree

This diagram helps diagnose and solve common reaction failures.

Caption: A decision tree for troubleshooting N-alkylation reactions.

References

-

Bonacorso, H. G., et al. (2021). Optimization of reaction conditions for the N-alkylation of pyrrole 2a. ResearchGate. [Link]

-

Synfacts. (2013). Regioselective C–H Activated Alkylation of Pyrroles. Thieme Chemistry. [Link]

-

D'Ambrosio, N., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Omega. [Link]

-

ResearchGate. (2020). Please suggest best process for N-methyl pyrrole synthesis?[Link]

-

Organic Chemistry Portal. (2004). Synthesis of substituted N-heterocycles by N-alkylation. [Link]

-

ResearchGate. (n.d.). Scheme 2. N-Alkylation of Pyrrole a. [Link]

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed., Wiley. [Link]

-

Heaney, H., & Ley, S. V. (1973). N-alkylation of indole and pyrroles in dimethyl sulphoxide. Journal of the Chemical Society, Perkin Transactions 1, 499-500. [Link]

-

Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]

-

ResearchGate. (2023). On the Protonation and Deuteration of Pyrroles. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Bordwell pKa Table. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. N-alkylation of indole and pyrroles in dimethyl sulphoxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]

- 12. organicchemistrydata.org [organicchemistrydata.org]

Technical Support Center: Scale-Up Synthesis of 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone

Welcome to the technical support guide for the scale-up synthesis of 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone. This document is designed for researchers, chemists, and process development professionals who are navigating the challenges of producing this key pyrrole intermediate at scale. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to ensure a robust and reproducible synthesis.

Synthetic Overview & Core Challenges

The synthesis of 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone is typically approached as a two-step process. The primary challenge lies not in the individual reactions themselves, but in controlling the regioselectivity during the acylation step. Pyrrole and its N-alkyl derivatives are electron-rich heterocycles that preferentially undergo electrophilic substitution at the C2 position.[1][2] Our goal, C3 acylation, requires careful manipulation of steric and electronic factors to overcome this natural reactivity.

The general synthetic workflow is outlined below:

Caption: High-level workflow for the two-step synthesis.

Detailed Experimental Protocols

Protocol 2.1: Step 1 - Synthesis of 1-(sec-butyl)-1H-pyrrole

This procedure details the N-alkylation of pyrrole. The use of a strong base like sodium hydride is critical for deprotonating the pyrrole nitrogen, forming the nucleophilic pyrrolide anion.[2][3]

Materials:

-

Pyrrole

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

2-Bromobutane (sec-butyl bromide)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.1 equivalents) and suspend it in anhydrous THF.

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of pyrrole (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30 minutes.

-

Maturation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should cease.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add 2-bromobutane (1.1 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Extraction: Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by vacuum distillation to yield 1-(sec-butyl)-1H-pyrrole as a colorless oil.

Protocol 2.2: Step 2 - Friedel-Crafts Acylation for C3-Selectivity

This is the critical, regiochemistry-determining step. The choice of a strong Lewis acid like aluminum chloride (AlCl₃) is intentional. While weaker Lewis acids often favor C2 acylation, AlCl₃ can promote the formation of an organoaluminum intermediate that directs acylation to the C3 position.[1]

Materials:

-

1-(sec-butyl)-1H-pyrrole

-

Acetyl Chloride (AcCl)

-

Aluminum Chloride (AlCl₃), anhydrous

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), 1M aqueous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, multi-neck flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.

-

Complex Formation: Cool the suspension to 0 °C. Add acetyl chloride (1.1 equivalents) dropwise. Stir the resulting mixture for 15 minutes at 0 °C.

-

Substrate Addition: Slowly add a solution of 1-(sec-butyl)-1H-pyrrole (1.0 equivalent) in anhydrous DCM dropwise to the Lewis acid-acyl chloride complex, maintaining the temperature at 0 °C. Caution: This addition can be exothermic.

-

Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the formation of the product and the consumption of starting material by TLC or LC-MS.

-

Quenching: Once the reaction is complete, pour the mixture slowly and carefully onto a mixture of crushed ice and 1M HCl with vigorous stirring.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated aqueous NaHCO₃, and finally brine.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purification: The crude product, typically a mixture of C3 and C2 isomers, must be purified by column chromatography on silica gel to isolate the desired 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up of the C3-acylation reaction.

Caption: Troubleshooting flowchart for the Friedel-Crafts acylation step.

Q&A Troubleshooting

Question: My primary product is the 2-acetyl isomer. How can I improve the yield of the 3-acetyl product?

Answer: This is the most common challenge. Several factors govern the C2/C3 selectivity.

-

Lewis Acid Choice: The strength and stoichiometry of the Lewis acid are paramount. With N-alkyl pyrroles, strong Lewis acids like AlCl₃ tend to favor the 3-acyl product, potentially through an organoaluminum intermediate mechanism.[1] Using weaker Lewis acids such as SnCl₄ or BF₃·OEt₂ often results in the 2-acyl isomer being the major product.[1][4] Ensure you are using high-quality, anhydrous AlCl₃ in a stoichiometric excess (at least 1.2 equivalents).

-

Temperature Control: The kinetic product (C2-acylation) is often favored at higher temperatures. Maintaining a low temperature (0 °C or below) during the addition and initial reaction phase is critical for maximizing C3 selectivity.

-

Solvent Effects: For AlCl₃-catalyzed acylations, non-coordinating solvents like dichloromethane and 1,2-dichloroethane are standard and give good selectivity for the 3-acyl product.[4] Using other solvents could alter the reactivity and selectivity profile.

Question: My reaction is very slow or stalls, resulting in low conversion of the starting 1-(sec-butyl)-1H-pyrrole.

Answer: Low conversion can stem from several issues related to reagent activity and reaction conditions.

-

Reagent Quality: The most common culprit is inactive aluminum chloride due to hydration. Use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly opened container stored under inert gas. Similarly, acetyl chloride can hydrolyze to acetic acid; use a fresh, high-purity grade.

-

Stoichiometry: Friedel-Crafts acylations require more than a catalytic amount of Lewis acid because the catalyst complexes with the product ketone.[5][6] This complexation deactivates both the product from further reaction and the Lewis acid. Using less than one full equivalent of AlCl₃ will lead to incomplete conversion.

-

Reaction Time/Temperature: If the reaction is clean but slow at 0 °C, consider allowing it to warm slowly to room temperature and stirring for an extended period (4-12 hours) after the initial low-temperature phase.

Question: I'm observing the formation of a dark, insoluble polymer instead of the desired product.

Answer: Pyrrole rings are highly susceptible to polymerization under strongly acidic conditions, a common problem with Friedel-Crafts reactions.[2][3]

-

Localized Hotspots: This is a major concern during scale-up. The addition of the N-alkylpyrrole to the AlCl₃-acetyl chloride complex is exothermic. If the addition is too fast or the cooling is inefficient, localized temperature spikes can occur, leading to rapid polymerization. Ensure slow, controlled addition and vigorous stirring.

-

Order of Addition: Always add the pyrrole substrate to the pre-formed Lewis acid-acylating agent complex. Adding the Lewis acid to a mixture of the pyrrole and acylating agent can lead to uncontrolled reaction and polymerization.

-

Quenching: The quenching process is also critical. A slow, controlled quench onto an ice/acid mixture helps to dissipate heat and prevent degradation of the product.

Data Summary: Influence of Lewis Acid on Regioselectivity

The following table summarizes literature findings on how the choice of Lewis acid can impact the regioselectivity of pyrrole acylation. While the exact substrate is different, the trends are highly informative for N-substituted pyrroles.

| Lewis Acid | Typical Substrate | Major Isomer | Rationale / Comments | Reference |

| AlCl₃ (strong) | N-p-toluenesulfonylpyrrole | C3-Acyl | Favors thermodynamic product, potentially via an organoaluminum intermediate. | [1] |

| SnCl₄ (weaker) | N-p-toluenesulfonylpyrrole | C2-Acyl | Favors kinetic product at the most electron-rich position. | [1] |

| BF₃·OEt₂ (weaker) | N-p-toluenesulfonylpyrrole | C2-Acyl | Similar to SnCl₄, promotes reaction at the kinetically favored C2 position. | [1][4] |

| DBN (organocatalyst) | N-alkyl pyrroles | C2-Acyl | Functions as a nucleophilic catalyst, highly regioselective for C2. Not suitable for this synthesis. | [7] |

Frequently Asked Questions (FAQs)

Q1: Why is direct acylation of unprotected pyrrole (N-H) not a viable route? A1: The unprotected pyrrole nitrogen is nucleophilic and the N-H proton is acidic (pKa ≈ 17.5).[8] In the presence of an acylating agent, competitive N-acylation occurs readily. Furthermore, the pyrrolide anion formed by deprotonation is a powerful nucleophile that can lead to complex side reactions. N-substitution is essential to block this reactive site and steer the reaction towards C-acylation.[3][8]

Q2: Are there alternative methods to Friedel-Crafts for introducing the acetyl group at the C3 position? A2: Yes, although they are often more complex. One strategy involves introducing a removable blocking group at the C2 position, performing the acylation which is now directed to C3, and then removing the blocking group. Another approach is a "photo-Fries" type rearrangement or using directed metalation-acylation sequences, but these are generally less scalable than a well-optimized Friedel-Crafts reaction.

Q3: My final product is difficult to purify and appears to degrade on silica gel. What are the best practices for purification? A3: Pyrrole derivatives can be sensitive to acidic media, including standard silica gel. If you observe streaking or degradation on the column, consider neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., hexane/ethyl acetate with 0.5% Et₃N). Alternatively, using a different stationary phase like alumina (neutral or basic) can be beneficial. For scale-up, crystallization is the preferred method of purification if a suitable solvent system can be found.

References

- Benchchem. (n.d.). Technical Support Center: Troubleshooting Friedel-Crafts Acylation of Pyrroles.

- Anderson, H. J., & Loader, C. E. (n.d.). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. National Center for Biotechnology Information.

- Benchchem. (n.d.). Technical Support Center: Pyrrole Acylation.

- Bray, C. D., et al. (2009). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. ACS Publications.

- Unspecified Author. (n.d.). Reactions of five-membered rings.

- Unspecified Author. (n.d.). Synthesis, Reactivity and Properties of Pyrrole.

- Wikipedia. (n.d.). Pyrrole.

- LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

- Leah4sci. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube.

Sources

- 1. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrole - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF [edurev.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

degradation pathways of 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone

Answering the user's request.## Technical Support Center: Degradation Pathways of 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 1-(1-(sec-butyl)-1H-pyrrol-3-yl)ethanone. As a substituted pyrrole, this compound possesses an electron-rich aromatic ring, making it susceptible to specific degradation pathways that can impact experimental outcomes, product stability, and shelf-life. This document provides in-depth troubleshooting for common experimental issues and answers frequently asked questions regarding its chemical stability.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your research, providing insights into the underlying chemistry and actionable solutions.